molecular formula C20H18F3N3OS B2956174 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851131-75-4

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2956174
CAS No.: 851131-75-4
M. Wt: 405.44
InChI Key: RWBAEZRZTOMEBR-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a substituted imidazole ring linked via a sulfanyl group to an acetamide backbone. The molecule features a 2,3-dimethylphenyl substituent on the imidazole nitrogen and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. This structural design combines electron-donating (methyl groups) and electron-withdrawing (trifluoromethyl) substituents, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-5-3-8-17(14(13)2)26-10-9-24-19(26)28-12-18(27)25-16-7-4-6-15(11-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBAEZRZTOMEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the sulfanyl group and the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound and others (e.g., ) enhances polarity and resistance to oxidative metabolism compared to chlorine or methoxy substituents .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns are critical for crystal packing and solubility. The target compound’s acetamide N-H and carbonyl oxygen can participate in intermolecular hydrogen bonds. In contrast:

  • The dichlorophenyl acetamide analog forms R₂²(10) hydrogen-bonded dimers via N-H···O interactions, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, indicating conformational flexibility.
  • The benzimidazole derivative may exhibit similar dimerization but with additional methoxy group interactions.

The target compound’s 2,3-dimethylphenyl group may disrupt planar stacking, reducing crystal symmetry compared to less hindered analogs .

Biological Activity

The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic derivative featuring an imidazole ring and a trifluoromethyl group, which are known to confer significant biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound includes:

  • Imidazole moiety : Contributes to biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and biological potency.
  • Sulfanyl linkage : May influence interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related compound with a trifluoromethyl group showed potent activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 10 µM . The presence of the trifluoromethyl group is often associated with enhanced antibacterial effects due to increased membrane permeability.

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays performed on various cancer cell lines revealed that related compounds possess notable antiproliferative activities. For example, in vitro studies indicated that compounds with similar structural motifs could inhibit the proliferation of HeLa (cervical carcinoma) and L1210 (murine leukemia) cells, with IC50 values often below 20 µM . The imidazole ring's ability to form hydrogen bonds may play a crucial role in binding to cellular targets.

Anti-inflammatory Potential

The compound's potential as an anti-inflammatory agent has also been investigated. In studies assessing the modulation of NF-κB activity, certain derivatives demonstrated an ability to inhibit pro-inflammatory cytokine production, suggesting a mechanism for reducing inflammation . The structural characteristics of the compound may facilitate interactions that modulate inflammatory pathways.

Case Studies and Research Findings

StudyBiological ActivityResults
Study 1AntimicrobialSignificant activity against MRSA (MIC: 2-10 µM)
Study 2CytotoxicityIC50 < 20 µM in HeLa and L1210 cell lines
Study 3Anti-inflammatoryInhibition of NF-κB activity; modulation of cytokine levels

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for various enzymes involved in cell signaling pathways.
  • Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake and subsequent action.
  • Receptor Binding : Potential binding to specific receptors involved in inflammatory responses or cancer cell proliferation.

Q & A

How can researchers optimize the synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide to improve yield and purity?

Methodological Answer:
The synthesis of imidazole-containing acetamides often involves coupling reactions between activated carboxylic acids and amines. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride is a common coupling agent for amide bond formation, as demonstrated in the synthesis of structurally similar dichlorophenylacetamide derivatives . Key optimization steps include:

  • Temperature control : Maintaining the reaction at 273 K during coupling minimizes side reactions.
  • Purification : Recrystallization from methylene chloride or methanol (as in ) enhances purity.
  • Stoichiometry : A 1:1 molar ratio of acid to amine precursor ensures minimal unreacted starting material.
    Challenges include steric hindrance from the 2,3-dimethylphenyl and trifluoromethyl groups, which may require extended reaction times or elevated temperatures (e.g., 100°C in glacial acetic acid, as in ).

What are the key structural features of this compound revealed by X-ray crystallography, and how do they influence molecular interactions?

Advanced Structural Analysis:
In related acetamide derivatives, crystal packing and hydrogen bonding play critical roles in stability. For instance:

  • Planar amide groups enable N–H···O hydrogen bonding, forming R₂²(10) dimer motifs (observed in and ). These dimers may influence solubility and crystallinity.
  • Dihedral angles between aromatic rings (e.g., 54.8°–77.5° in ) affect molecular conformation and steric repulsion. The 2,3-dimethylphenyl group likely introduces torsional strain, altering binding affinity in biological targets.
  • Trifluoromethyl groups contribute to electrophilic character , potentially enhancing interactions with hydrophobic protein pockets.

How do researchers resolve contradictions in reported conformational data for similar acetamide derivatives?

Data Contradiction Analysis:
Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., ’s three asymmetric units with distinct conformers) arise from crystallization conditions or polymorphism . To address this:

  • Variable-temperature XRD can assess conformational flexibility.
  • DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between conformers .
  • Solvent screening during crystallization (e.g., methylene chloride vs. methanol) may stabilize specific conformations.

What methodologies are recommended for evaluating the biological activity of this compound, particularly its mechanism of action?

Experimental Design:

  • In vitro assays : Screen against enzyme targets (e.g., kinases or cytochrome P450 isoforms) using fluorescence polarization or SPR (surface plasmon resonance).
  • SAR studies : Modify substituents on the imidazole (e.g., replacing trifluoromethyl with methoxy groups) to identify pharmacophores (see for fluorophenyl analogs).
  • Molecular docking : Use crystal structures (e.g., PDB entries) to predict binding modes, focusing on the sulfanyl and acetamide moieties as hydrogen-bond donors/acceptors.

How can computational modeling predict the environmental fate and toxicity of this compound?

Advanced Environmental Chemistry:

  • QSPR models : Estimate logP (partition coefficient) and biodegradability using software like EPI Suite. The trifluoromethyl group may increase persistence .
  • Metabolic pathways : Predict Phase I/II metabolism (e.g., CYP450-mediated oxidation of the imidazole ring) using ADMET predictors.
  • Ecotoxicity : Cross-reference with structurally similar compounds (e.g., ’s dichlorophenyl-imidazole derivatives) to infer aquatic toxicity.

What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-MS : Quantify impurities using a C18 column and acetonitrile/water gradient. The trifluoromethyl group may require TFA as a mobile-phase additive.
  • NMR spectroscopy : ¹⁹F NMR (at 470 MHz) resolves trifluoromethyl signals, while ¹H NMR identifies imidazole proton environments .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, as the sulfanyl group may decompose above 200°C.

How does the electronic nature of substituents (e.g., trifluoromethyl vs. methyl) impact the compound’s reactivity?

Advanced Electronic Analysis:

  • Hammett constants : The -CF₃ group (σₚ = 0.54) is more electron-withdrawing than -CH₃ (σₚ = -0.17), polarizing the acetamide carbonyl and increasing electrophilicity.
  • Fluorine NMR shifts : The -CF₃ group’s deshielding effect (δ ≈ -60 ppm in ¹⁹F NMR) provides a diagnostic tool for monitoring reactions .
  • Computational studies : NBO (Natural Bond Orbital) analysis reveals charge distribution at the imidazole sulfur, critical for nucleophilic substitution reactions.

What synthetic challenges arise from the 2,3-dimethylphenyl group, and how are they mitigated?

Synthetic Challenges:

  • Steric hindrance : The ortho-dimethyl groups impede coupling reactions. Solutions include:
    • Microwave-assisted synthesis to accelerate reaction kinetics.
    • Bulky base selection : Use DBU (1,8-diazabicycloundec-7-ene) to deprotonate hindered intermediates .
  • Purification difficulties : Column chromatography with silica gel modified with silver nitrate (AgNO₃) can separate sterically hindered isomers.

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